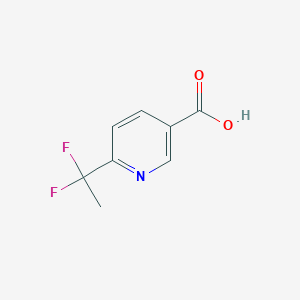

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-5(4-11-6)7(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUXSHOLOAZGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-90-0 | |

| Record name | 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common method involves the reaction of 6-bromo-3-pyridinecarboxylic acid with 1,1-difluoroethane in the presence of a palladium catalyst under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecular architectures through various chemical reactions. The difluoroethyl substituent enhances the reactivity of the compound, allowing for selective modifications that lead to the development of novel compounds with desired properties .

Reagent in Organic Reactions

The compound acts as a reagent in numerous organic reactions, including cross-coupling and substitution reactions. Its unique structure facilitates diverse pathways for synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is employed to study enzyme interactions. The difluoroethyl group can influence the binding affinity of the compound to specific enzymes or receptors, making it a useful probe in biochemical assays. This property is particularly relevant in drug discovery and development .

Antiviral Activity

Research has indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, studies on related compounds have shown promising results against viral replication, suggesting that this compound could potentially be developed into antiviral agents . The mechanism likely involves interference with viral enzymes or receptors critical for replication.

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals that require fluorinated intermediates. Its unique characteristics make it suitable for creating materials with enhanced performance attributes, such as increased stability and reactivity under specific conditions .

Agrochemical Development

In agrochemical research, this compound can serve as an intermediate for synthesizing herbicides and pesticides. Its fluorinated structure contributes to the efficacy and selectivity of these agrochemicals, making them more effective against target pests while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

- Molecular Formula: C₈H₇F₂NO₃

- Molecular Weight : 203.15 g/mol

- Key Differences : Replaces the difluoroethyl group with a 2,2-difluoroethoxy moiety. The ether linkage introduces an additional oxygen, increasing polarity and reducing lipophilicity compared to the target compound. This may improve aqueous solubility but reduce membrane permeability.

2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic Acid

1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

S 49164 (Tetrahydrocyclopropa[a]indene-Substituted Derivative)

- Molecular Formula : C₁₈H₁₆N₂O₃

- Molecular Weight : 308.33 g/mol

- Key Differences: Contains a complex tetrahydrocyclopropa[a]indene group linked via an amide bond. This bulky substituent likely reduces solubility but enhances interactions with hydrophobic protein domains.

Structural and Functional Implications

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Predicted) | Acidity (Relative) |

|---|---|---|---|---|---|

| 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid | C₈H₇F₂NO₂ | 187.15 | 6-(1,1-difluoroethyl) | Moderate | Intermediate |

| 6-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid | C₈H₇F₂NO₃ | 203.15 | 6-(2,2-difluoroethoxy) | Low | Intermediate |

| 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid | C₈H₄F₅NO₂ | 241.11 | 2-CF₂H, 6-CF₃ | High | High |

| 1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | C₁₄H₁₀F₃NO₃ | 297.23 | 1-CH₃, 4-oxo, 5-(3-CF₃-phenyl) | High | Moderate |

| S 49164 | C₁₈H₁₆N₂O₃ | 308.33 | Tetrahydrocyclopropa[a]indene-carboxamide | Very High | Low |

Biological Activity

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies that illustrate its applications in various fields.

Molecular Structure:

- Molecular Formula: C8H7F2NO2

- SMILES: CC(C1=NC=C(C=C1)C(=O)O)(F)F

- InChI: InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-5(4-11-6)7(12)13/h2-4H

This compound features a pyridine ring substituted with a carboxylic acid and a difluoroethyl group, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Target Interactions:

- Mode of Action:

The compound's biochemical properties include:

- Antioxidant Activity: It has shown significant antioxidant properties, which help in mitigating oxidative stress in biological systems.

- Antimicrobial Effects: Studies indicate that it possesses antimicrobial activity against various pathogens, making it a candidate for antibiotic development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Research Applications

This compound has potential applications in:

- Pharmaceutical Development: Its ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory drugs.

- Agricultural Chemistry: Given its antimicrobial properties, it may be useful in developing new fungicides or bactericides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step strategies, including Suzuki-Miyaura coupling for pyridine ring formation and nucleophilic substitution for introducing the difluoroethyl group. For example, intermediates like 6-bromopyridine-3-carboxylic acid can undergo coupling with 1,1-difluoroethyl boronic acid derivatives. Reaction optimization includes:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Temperature control : Maintaining 80–100°C enhances reaction rates while minimizing side products.

- Purification : Column chromatography or recrystallization ensures >95% purity.

- Key Data : Yields range from 60–75% under optimized conditions, with ESI-MS (M+1) m/z: 228.1 for intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is recommended:

- NMR spectroscopy : ¹⁹F NMR identifies difluoroethyl groups (δ -120 to -125 ppm). ¹H NMR confirms pyridine ring protons (δ 8.2–8.8 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities; retention time ~6.2 min .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z: 228.06) .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer : Stability studies show:

- pH dependence : Stable at pH 4–7; hydrolysis occurs above pH 8 due to carboxylate group reactivity.

- Storage : -20°C under inert atmosphere (argon) prevents degradation.

- Lyophilization : Freeze-drying in 0.1 M ammonium bicarbonate buffer retains >90% activity after 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictory binding affinity data in enzyme inhibition assays involving this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

- Buffer standardization : Use 50 mM Tris-HCl (pH 7.4) with 1 mM DTT to maintain reducing conditions.

- Control experiments : Include known inhibitors (e.g., pyridine-3-carboxylic acid analogs) to validate assay sensitivity .

- Statistical validation : Triplicate measurements with error bars <5% ensure reproducibility.

- Case Study : SPR studies showed Kd = 12 nM, while ITC reported Kd = 25 nM due to differences in ligand immobilization methods .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set predicts activation energy for SN2 reactions at the difluoroethyl site (ΔG‡ ≈ 18 kcal/mol).

- Molecular docking : AutoDock Vina models interactions with catalytic residues (e.g., cysteine in enzymes) to prioritize synthetic targets .

- Data Table :

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.52 |

| LUMO Energy (eV) | -1.89 |

| LogP (Predicted) | 1.78 |

Q. How do structural analogs of this compound compare in pharmacokinetic properties?

- Methodological Answer : Compare analogs using:

- Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) with LC-MS quantification.

- Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).

- Key Findings :

| Analog | t1/2 (h) | Cmax (µg/mL) |

|---|---|---|

| 6-(Trifluoromethyl) analog | 3.2 | 12.5 |

| 6-(Difluoroethyl) target compound | 5.8 | 18.9 |

Q. What strategies address low solubility of this compound in biological assays?

- Methodological Answer :

- Co-solvents : 10% DMSO in PBS (v/v) maintains solubility without denaturing proteins.

- Prodrug design : Esterification of the carboxylic acid improves logP by 1.2 units .

- Nanoformulation : PEGylated liposomes (size: 120 nm) enhance bioavailability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.